molecular formula C17H18N4O3S2 B489792 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide CAS No. 691867-36-4

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B489792
CAS No.: 691867-36-4
M. Wt: 390.5g/mol
InChI Key: NLPPVCJHCYAHHN-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide typically involves the condensation of 2-aminobenzenethiol with isonicotinic acid derivatives under specific reaction conditions. The process may include cyclization reactions facilitated by catalysts or specific reagents to form the benzothiazole ring . Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance yield .

Chemical Reactions Analysis

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: The compound is used in the development of dyes, imaging agents, and other industrial products.

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity by interacting with enzymes and proteins, leading to the inhibition of specific biochemical processes. The benzothiazole ring enhances its binding affinity to target molecules, contributing to its overall efficacy .

Comparison with Similar Compounds

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for diverse applications.

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-5-6-14-15(11-13)25-17(19-14)20-16(22)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPPVCJHCYAHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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